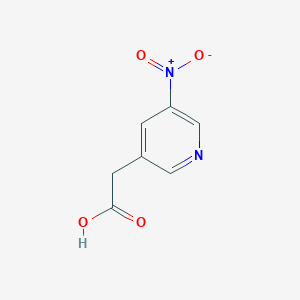
2-(5-Nitropyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitropyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H6N2O4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a nitro group at the 5-position of the pyridine ring and an acetic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-3-yl)acetic acid typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent reactions can introduce the acetic acid moiety at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include iron (Fe) in the presence of acetic acid or catalytic hydrogenation.
Substitution: Reagents like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group can yield 3-aminopyridine derivatives.
Substitution: Substitution reactions can produce various 2-substituted-5-nitropyridines.
Scientific Research Applications
2-(5-Nitropyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Nitropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the acetic acid moiety.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of an acetic acid group.
4-Aminopyridine: Contains an amino group instead of a nitro group.
Uniqueness
2-(5-Nitropyridin-3-yl)acetic acid is unique due to the presence of both a nitro group and an acetic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6N2O4 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-(5-nitropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)2-5-1-6(9(12)13)4-8-3-5/h1,3-4H,2H2,(H,10,11) |
InChI Key |
LNDSDVVBOHIRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















